molecular formula C22H19FN2O5S B11424967 methyl (2Z)-2-{[4-(ethoxycarbonyl)phenyl]imino}-3-(4-fluorobenzyl)-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylate

methyl (2Z)-2-{[4-(ethoxycarbonyl)phenyl]imino}-3-(4-fluorobenzyl)-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylate

Cat. No.: B11424967
M. Wt: 442.5 g/mol
InChI Key: TUEAKMLGIBOUPU-UHFFFAOYSA-N
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Description

METHYL (2Z)-2-{[4-(ETHOXYCARBONYL)PHENYL]IMINO}-3-[(4-FLUOROPHENYL)METHYL]-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXYLATE is a complex organic compound with a unique structure that includes a thiazine ring, fluorophenyl, and ethoxycarbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL (2Z)-2-{[4-(ETHOXYCARBONYL)PHENYL]IMINO}-3-[(4-FLUOROPHENYL)METHYL]-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXYLATE typically involves multi-step organic reactions. One common approach is the condensation of 4-ethoxycarbonylphenyl isocyanate with 4-fluorobenzylamine, followed by cyclization with a thioamide to form the thiazine ring. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

METHYL (2Z)-2-{[4-(ETHOXYCARBONYL)PHENYL]IMINO}-3-[(4-FLUOROPHENYL)METHYL]-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

METHYL (2Z)-2-{[4-(ETHOXYCARBONYL)PHENYL]IMINO}-3-[(4-FLUOROPHENYL)METHYL]-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of METHYL (2Z)-2-{[4-(ETHOXYCARBONYL)PHENYL]IMINO}-3-[(4-FLUOROPHENYL)METHYL]-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiazine ring and fluorophenyl group play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(ETHOXYCARBONYL)PHENYL N-(3-CHLORO-4-FLUOROPHENYL)CARBAMATE
  • 4-{(Z)-[(4-FLUOROPHENYL)IMINO]METHYL}PHENOL
  • 3-[(4-ETHOXYCARBONYL-4-PHENYL-1-PIPERIDINYL)METHYL]BENZOIC ACID

Uniqueness

METHYL (2Z)-2-{[4-(ETHOXYCARBONYL)PHENYL]IMINO}-3-[(4-FLUOROPHENYL)METHYL]-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXYLATE is unique due to its combination of functional groups and the presence of a thiazine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H19FN2O5S

Molecular Weight

442.5 g/mol

IUPAC Name

methyl 2-(4-ethoxycarbonylphenyl)imino-3-[(4-fluorophenyl)methyl]-4-oxo-1,3-thiazine-6-carboxylate

InChI

InChI=1S/C22H19FN2O5S/c1-3-30-20(27)15-6-10-17(11-7-15)24-22-25(13-14-4-8-16(23)9-5-14)19(26)12-18(31-22)21(28)29-2/h4-12H,3,13H2,1-2H3

InChI Key

TUEAKMLGIBOUPU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)C=C(S2)C(=O)OC)CC3=CC=C(C=C3)F

Origin of Product

United States

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